molecular formula C11H11ClN2O3 B6631983 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid

3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid

Cat. No. B6631983
M. Wt: 254.67 g/mol
InChI Key: KBIOPJYHTHGGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid, also known as Sorafenib, is a small molecule inhibitor that has been approved by the FDA for the treatment of hepatocellular carcinoma and renal cell carcinoma. Sorafenib is a multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as other kinases involved in tumor growth and angiogenesis.

Mechanism of Action

3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid inhibits the activity of the Raf/MEK/ERK signaling pathway by binding to the ATP-binding site of the Raf kinase domain, thereby preventing the activation of downstream signaling cascades involved in tumor growth and angiogenesis. 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid also inhibits the activity of other kinases such as VEGFR, PDGFR, and c-Kit, which are involved in angiogenesis and tumor cell survival.
Biochemical and Physiological Effects:
3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been shown to induce apoptosis in tumor cells, inhibit tumor cell proliferation, and reduce tumor angiogenesis. 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in tumor progression and metastasis. 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been reported to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has several advantages as a research tool, including its specificity for the Raf/MEK/ERK signaling pathway, its ability to inhibit angiogenesis, and its reported minimal toxicity in normal cells and tissues. However, 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid also has some limitations, including its high cost, limited solubility in aqueous solutions, and potential off-target effects on other kinases.

Future Directions

For 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid research include the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid in combination with other chemotherapeutic agents, and the identification of biomarkers for patient selection and response prediction. Additionally, 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid may have potential applications in other diseases such as inflammatory disorders and fibrosis.

Synthesis Methods

The synthesis of 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid involves the condensation of 5-chloro-2-cyanoaniline with 2-hydroxy-2-methylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to yield 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid in high purity.

Scientific Research Applications

3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been extensively studied for its anti-tumor activity in various types of cancers, including hepatocellular carcinoma, renal cell carcinoma, thyroid cancer, and melanoma. 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has been shown to inhibit tumor growth and angiogenesis by targeting the Raf/MEK/ERK signaling pathway, as well as other kinases such as VEGFR, PDGFR, and c-Kit. 3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has also been investigated for its potential use in combination with other chemotherapeutic agents for the treatment of cancer.

properties

IUPAC Name

3-(5-chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-11(17,10(15)16)6-14-9-4-8(12)3-2-7(9)5-13/h2-4,14,17H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIOPJYHTHGGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=CC(=C1)Cl)C#N)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-2-cyanoanilino)-2-hydroxy-2-methylpropanoic acid

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